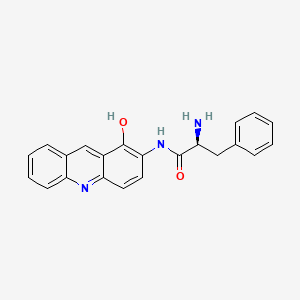
(S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide, or (S)-2-Amino-N-Acridin-3-ylpropanamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the acridine family of compounds, which are known for their ability to interact with proteins, nucleic acids, and other biomolecules. The compound has been used in a variety of laboratory experiments, including those related to the development of new drugs, the investigation of disease mechanisms, and the study of metabolic pathways.
Aplicaciones Científicas De Investigación
Food Preservation
A study explored the use of novel hydroxypyridinone derivatives, structurally related to (S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide, for extending the shelf life of shrimp. These compounds exhibited strong antimicrobial and antioxidant activities, making them potential candidates for food preservation in the industry. The research found that one of the compounds significantly extended the shelf life of Penaeus vannamei Boone to 10 days at 4°C, demonstrating its efficacy as a shrimp preservative due to its protective properties (Dai et al., 2016).
Drug Discovery and Development
Another study involved the synthesis and evaluation of functionalized amino acid derivatives, including those similar to this compound, as new pharmacophores for anticancer agents. Some compounds in this series showed promising cytotoxicity against human cancer cell lines, highlighting their potential in designing new anticancer agents (Kumar et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide involves the condensation of (S)-3-phenylalanine with 1,10-dihydroacridin-2-one followed by reduction and acylation.", "Starting Materials": [ "(S)-3-phenylalanine", "1,10-dihydroacridin-2-one", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "1. Dissolve (S)-3-phenylalanine in methanol and add sodium hydroxide to adjust the pH to 9-10.", "2. Add 1,10-dihydroacridin-2-one to the reaction mixture and stir at room temperature for 24 hours.", "3. Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether.", "4. Wash the organic layer with water and dry over magnesium sulfate.", "5. Concentrate the organic layer under reduced pressure to obtain the crude product.", "6. Dissolve the crude product in methanol and add sodium borohydride.", "7. Stir the reaction mixture at room temperature for 2 hours.", "8. Quench the reaction with acetic anhydride and pyridine.", "9. Extract the reaction mixture with diethyl ether and wash the organic layer with water.", "10. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.", "11. Purify the product by column chromatography to obtain (S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide." ] } | |
Número CAS |
352525-09-8 |
Fórmula molecular |
C22H19N3O2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(9-oxo-10H-acridin-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C22H19N3O2/c23-18(12-14-6-2-1-3-7-14)22(27)24-15-10-11-20-17(13-15)21(26)16-8-4-5-9-19(16)25-20/h1-11,13,18H,12,23H2,(H,24,27)(H,25,26)/t18-/m0/s1 |
Clave InChI |
WINNAKHIQUIPDH-SFHVURJKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=C(C3=CC4=CC=CC=C4N=C3C=C2)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)N |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



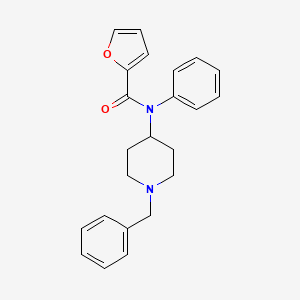
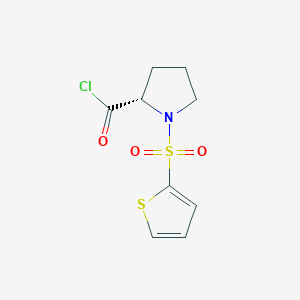
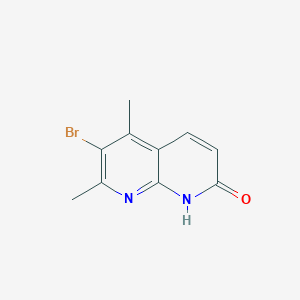

![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)


![3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1437391.png)
![tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1437393.png)

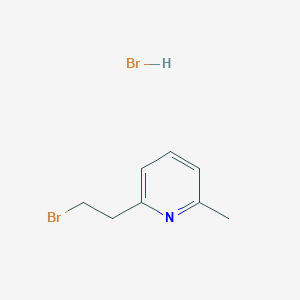
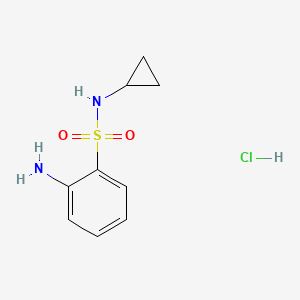
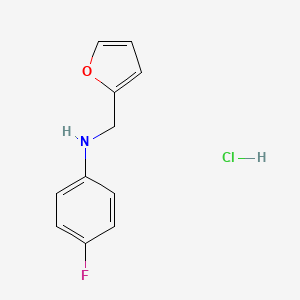
![5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437401.png)